(2-Nitrophenyl)(3-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Nitrophenyl)(3-nitrophenyl)methanone is an organic compound with the molecular formula C13H8N2O5. It is characterized by the presence of two nitrophenyl groups attached to a methanone core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitrophenyl)(3-nitrophenyl)methanone typically involves the nitration of benzophenone derivatives. One common method includes the reaction of 2-nitrobenzoyl chloride with 3-nitrobenzene in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: (2-Nitrophenyl)(3-nitrophenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens, nitrating agents.
Major Products Formed:
Reduction: (2-Aminophenyl)(3-aminophenyl)methanone.
Oxidation: Corresponding nitro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2-Nitrophenyl)(3-nitrophenyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor in enzymatic reactions.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of (2-Nitrophenyl)(3-nitrophenyl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The nitro groups play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
- (2-Nitrophenyl)(4-nitrophenyl)methanone
- (3-Nitrophenyl)(4-nitrophenyl)methanone
- (2-Nitrophenyl)(3-aminophenyl)methanone
Comparison: (2-Nitrophenyl)(3-nitrophenyl)methanone is unique due to the specific positioning of the nitro groups, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C13H8N2O5 |
---|---|
Molecular Weight |
272.21 g/mol |
IUPAC Name |
(2-nitrophenyl)-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C13H8N2O5/c16-13(9-4-3-5-10(8-9)14(17)18)11-6-1-2-7-12(11)15(19)20/h1-8H |
InChI Key |
PBJHVHYQMJRIBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.